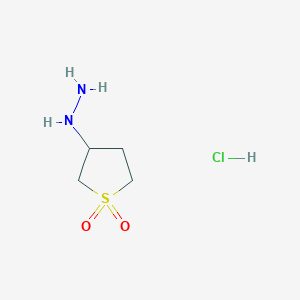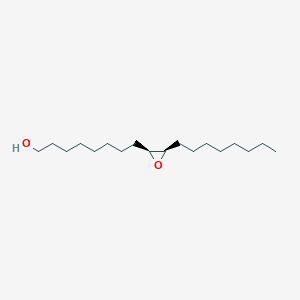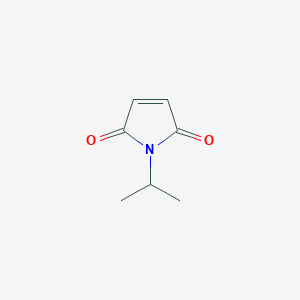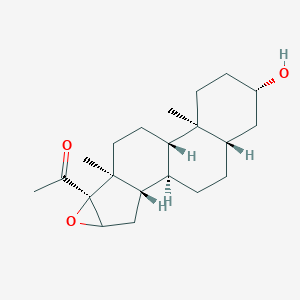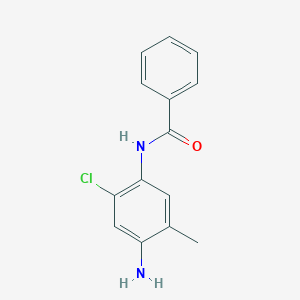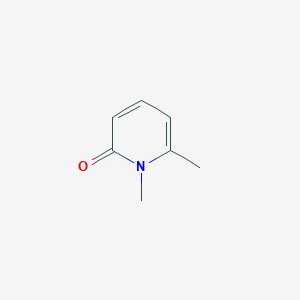
1,6-Dimethylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethylpyridin-2-one, also known as DMP, is a chemical compound that belongs to the pyridinone family. It is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. DMP is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
1,6-Dimethylpyridin-2-one binds to metal ions through its pyridinone ring, forming stable complexes. The binding of 1,6-Dimethylpyridin-2-one to metal ions can affect the biochemical and physiological processes in cells. For example, 1,6-Dimethylpyridin-2-one can inhibit the activity of enzymes that require metal ions as cofactors, such as cytochrome P450 enzymes. 1,6-Dimethylpyridin-2-one can also affect the uptake and transport of metal ions in cells, which can have a significant impact on cellular function.
Efectos Bioquímicos Y Fisiológicos
1,6-Dimethylpyridin-2-one has been shown to have various biochemical and physiological effects. For example, 1,6-Dimethylpyridin-2-one can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the liver. This property makes 1,6-Dimethylpyridin-2-one useful in the treatment of metal poisoning, as it can inhibit the activity of metal-dependent enzymes that are involved in the toxic effects of metal ions. 1,6-Dimethylpyridin-2-one can also affect the uptake and transport of metal ions in cells, which can have a significant impact on cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,6-Dimethylpyridin-2-one has several advantages for lab experiments. It is a potent chelating agent that can bind to metal ions with high affinity, making it useful in various applications, including the treatment of metal poisoning and the detection of metal ions in biological samples. 1,6-Dimethylpyridin-2-one is also stable and easy to handle, making it a convenient reagent for lab experiments. However, 1,6-Dimethylpyridin-2-one has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for research on 1,6-Dimethylpyridin-2-one. One area of research is the development of metal-based drugs that utilize 1,6-Dimethylpyridin-2-one as a ligand. 1,6-Dimethylpyridin-2-one has been shown to have high affinity for metal ions, making it a promising candidate for the development of metal-based drugs. Another area of research is the development of new methods for the detection of metal ions in biological samples. 1,6-Dimethylpyridin-2-one can be used as a fluorescent probe for the detection of metal ions, and new methods for the detection of metal ions using 1,6-Dimethylpyridin-2-one could have significant applications in biology and medicine. Finally, further studies are needed to investigate the potential toxicity of 1,6-Dimethylpyridin-2-one and to develop safer methods for its use in lab experiments.
Conclusion:
In conclusion, 1,6-Dimethylpyridin-2-one is a unique chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. 1,6-Dimethylpyridin-2-one is a potent chelating agent that can bind to metal ions with high affinity, making it useful in various applications, including the treatment of metal poisoning and the detection of metal ions in biological samples. Further research is needed to investigate the full potential of 1,6-Dimethylpyridin-2-one in various fields of science and medicine.
Métodos De Síntesis
1,6-Dimethylpyridin-2-one is synthesized through various methods, including the reaction of 2,6-dimethylpyridine with ethyl formate, the reaction of 2,6-dimethylpyridine with methyl chloroformate, and the reaction of 2,6-dimethylpyridine with acetic anhydride. The most commonly used method is the reaction of 2,6-dimethylpyridine with ethyl formate, which yields 1,6-Dimethylpyridin-2-one in high yield and purity.
Aplicaciones Científicas De Investigación
1,6-Dimethylpyridin-2-one is widely used in scientific research due to its unique properties. It is a potent chelating agent that can bind to metal ions, such as iron, copper, and zinc. This property makes it useful in various applications, including the treatment of metal poisoning, the detection of metal ions in biological samples, and the development of metal-based drugs. 1,6-Dimethylpyridin-2-one is also used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
Propiedades
Número CAS |
15031-43-3 |
|---|---|
Nombre del producto |
1,6-Dimethylpyridin-2-one |
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-7(9)8(6)2/h3-5H,1-2H3 |
Clave InChI |
POAHPUAXLGJEIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=O)N1C |
SMILES canónico |
CC1=CC=CC(=O)N1C |
Otros números CAS |
15031-43-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




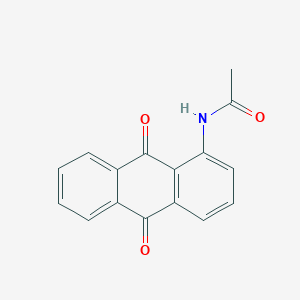
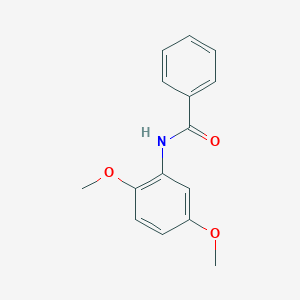

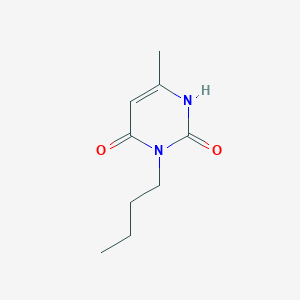
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
